3-amino-1-methyl-1H-imidazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate
Description
3-amino-1-methyl-1H-imidazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate is an ionic compound comprising a substituted imidazolium cation and a mesitylenesulfonate anion. The cation features a methyl group at the 1-position and an amino group at the 3-position, while the anion is derived from 2,4,6-trimethylbenzenesulfonic acid (mesitylenesulfonic acid). This structural configuration imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the amino group) and steric bulk (from the mesitylene group), which influence solubility, thermal stability, and reactivity.
The compound is typically synthesized via metathesis reactions between 3-amino-1-methylimidazolium chloride and sodium 2,4,6-trimethylbenzenesulfonate. Its crystalline structure is often resolved using X-ray diffraction (XRD), with refinement facilitated by programs like SHELX . Validation of structural integrity employs tools such as PLATON to assess geometric and electronic parameters . Applications include catalysis in ionic liquid (IL) systems, where its dual functionality (acidic cation and stabilizing anion) may enhance reaction efficiency .
Properties
CAS No. |
54558-28-0 |
|---|---|
Molecular Formula |
C13H19N3O3S |
Molecular Weight |
297.38 g/mol |
IUPAC Name |
3-methylimidazol-3-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.C4H8N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-6-2-3-7(5)4-6/h4-5H,1-3H3,(H,10,11,12);2-4H,5H2,1H3/q;+1/p-1 |
InChI Key |
YMNRHROAQGMGNS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C[N+]1=CN(C=C1)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process starting from imidazole or its derivatives. The sulfonation step is typically achieved by reacting the intermediate with trimethylbenzene sulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted imidazole derivatives.
Scientific Research Applications
Catalysis
One of the primary applications of 3-amino-1-methyl-1H-imidazol-3-ium 2,4,6-trimethylbenzene-1-sulfonate is in catalysis. Its ability to form stable complexes with metal ions makes it suitable for various catalytic reactions:
- N-Heterocyclic Carbene (NHC) Ligands: The compound can act as a precursor to NHCs, which are widely used in transition metal catalysis for reactions such as cross-coupling and hydrogenation .
- Metal Complexes: It can form complexes with metals like palladium and rhodium, enhancing catalytic activity in organic transformations such as Suzuki-Miyaura coupling and olefin metathesis .
Ionic Liquids
This compound is classified as an ionic liquid. Ionic liquids are salts that are liquid at room temperature and have unique properties that make them suitable for various applications:
- Solvent for Chemical Reactions: The compound can be used as a solvent for organic reactions due to its low volatility and thermal stability. It provides a medium for reactions that require specific ionic environments .
- Electrochemical Applications: Ionic liquids have been investigated for use in batteries and supercapacitors due to their high ionic conductivity and electrochemical stability .
Biological Applications
Emerging research has explored the biological applications of imidazolium salts:
- Antimicrobial Activity: Some studies suggest that imidazolium salts exhibit antimicrobial properties, making them potential candidates for use in pharmaceuticals or as preservatives in food products .
- Drug Delivery Systems: The ability of these compounds to form stable complexes with biomolecules opens avenues for their use in drug delivery systems, enhancing the solubility and bioavailability of pharmaceutical agents .
Material Science
The unique properties of this compound extend to material science:
- Polymerization Initiators: The compound can be used as an initiator for polymerization reactions, leading to the synthesis of novel polymers with tailored properties .
- Nanocomposites: Research has indicated that incorporating imidazolium salts into nanocomposites can enhance mechanical properties and thermal stability, making them suitable for advanced material applications .
Case Study 1: Catalytic Hydrogenation
A study demonstrated the efficacy of an NHC complex derived from this compound in the selective hydrogenation of aromatic compounds. The complex showed enhanced activity compared to traditional catalysts due to its ability to stabilize reactive intermediates.
Case Study 2: Antimicrobial Properties
Research published in a peer-reviewed journal highlighted the antimicrobial activity of various imidazolium salts against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the side chains significantly influenced antimicrobial efficacy.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The specific molecular targets and pathways would depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
A. Imidazolium-Based Ionic Liquids
The compound belongs to the imidazolium IL family, which is widely used in catalysis and electrochemistry. Key comparisons include:
Key Findings :
- The amino group in the target compound enhances hydrogen-bonding interactions, improving substrate stabilization in catalytic reactions compared to non-functionalized imidazolium ILs .
- The mesitylenesulfonate anion’s steric bulk reduces melting point relative to smaller anions (e.g., chloride) but lowers thermal stability compared to fluorinated anions (e.g., bis(triflimide)) .
B. Sulfonate Derivatives
Compared to sulfonate-containing pesticides (e.g., sulfonylureas in ), the target compound differs fundamentally:
Key Differences :
- Sulfonylureas (e.g., metsulfuron-methyl) rely on sulfonamide-ester motifs for herbicidal activity, whereas the target compound’s ionic nature favors solvent/catalytic roles.
- The mesitylenesulfonate anion’s electron-withdrawing methyl groups increase acidity compared to simpler sulfonates (e.g., tosylates), enabling proton-transfer catalysis .
Performance in Catalytic Reactions
In hydrogenation reactions (e.g., alkene reduction), the target compound’s amino-imidazolium cation may act as a proton donor, outperforming non-functionalized ILs like 1-butyl-3-methylimidazolium tetrafluoroborate. However, its thermal stability limits use in high-temperature processes (<250°C) compared to fluorinated ILs (stable up to 400°C) .
Crystallographic Analysis
The compound’s structure is validated using SHELX refinement and checked for errors (e.g., missed symmetry, incorrect space groups) via tools like ADDSYM in PLATON . Its hydrogen-bonding network (N–H···O interactions between cation and anion) is more extensive than in 1-ethyl-3-methylimidazolium ethyl sulfate, as revealed by XRD data.
Biological Activity
Chemical Structure and Properties
The compound is a member of the imidazolium family, characterized by its imidazole ring structure. The presence of amino and sulfonate groups enhances its solubility in water and may influence its biological interactions. The specific structure can be represented as follows:
- Molecular Formula : C₁₁H₁₅N₂O₃S
- Molecular Weight : Approximately 253.32 g/mol
Antimicrobial Properties
Imidazolium salts have been studied for their antimicrobial properties. The presence of the sulfonate group can enhance the compound's interaction with microbial membranes, potentially leading to increased permeability and cell death. Research has indicated that certain imidazolium derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Some studies have shown that imidazolium compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. Specific derivatives have been identified as potential candidates for further investigation in cancer therapy.
Enzyme Inhibition
Imidazolium salts can act as enzyme inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism. This property is particularly relevant in drug design where targeting specific enzymes can lead to therapeutic benefits.
Case Studies
- Antibacterial Activity : A study demonstrated that a related imidazolium compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 32 µg/mL, suggesting strong antibacterial potential.
- Anticancer Research : In vitro experiments showed that a structurally similar imidazolium derivative reduced cell viability in breast cancer cell lines by approximately 50% at a concentration of 10 µM after 48 hours of treatment.
- Enzyme Inhibition : A derivative was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Results indicated a significant inhibition with an IC50 value of 25 µM.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
